molecular formula C22H18F2N2O3S B2818342 2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941916-04-7

2,6-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No. B2818342
CAS RN: 941916-04-7
M. Wt: 428.45
InChI Key: JXORHSVIJLUNFN-UHFFFAOYSA-N
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Description

Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a wide range of applications, from pharmaceuticals to dyes. The specific compound you mentioned is a type of benzamide, with additional functional groups attached to the benzene ring.

Scientific Research Applications

Synthesis Techniques

Syntheses of related tetrahydroquinoline derivatives demonstrate advanced techniques in organic chemistry, such as the Pummerer-type cyclization, which is a key step in producing complex molecules with potential biological activity. Saitoh et al. (2001) detail the synthesis of tetrahydroisoquinoline and benzazepine derivatives, highlighting the role of boron trifluoride diethyl etherate in promoting cyclization reactions (Saitoh et al., 2001). Such methodologies could be applicable in the synthesis or modification of the compound , indicating the importance of synthetic chemistry in the development of novel compounds with potential research applications.

Biological Activity and Applications

The exploration of tetrahydroquinoline derivatives extends into the investigation of their biological activities. Liu et al. (2015) reported on 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity to PC-3 cells, a model for prostate cancer (Liu et al., 2015). This finding underscores the potential of such compounds in cancer research, offering a pathway to the development of new therapeutic agents.

Antitumor Agents

Further demonstrating the therapeutic potential, Al-Romaizan et al. (2019) synthesized triazolyl- and triazinyl-quinazolinediones, evaluating them as antitumor agents against human cell lines. Some compounds showed significant potency, suggesting the utility of these structural frameworks in developing cancer treatments (Al-Romaizan et al., 2019).

Imaging Agents

On the imaging front, Wang et al. (2013) synthesized a PET agent for imaging B-Raf(V600E) in cancers, showcasing the role of fluoro-substituted benzamides in diagnostic applications (Wang et al., 2013). This highlights the potential of fluoro-substituted compounds, akin to the one , in enhancing imaging techniques for cancer research.

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,6-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-11-12-20-15(14-16)6-5-13-26(20)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXORHSVIJLUNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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